molecular formula C16H17NO B1608630 2-(3-Phenoxyphenyl)pyrrolidine CAS No. 68548-75-4

2-(3-Phenoxyphenyl)pyrrolidine

Cat. No.: B1608630
CAS No.: 68548-75-4
M. Wt: 239.31 g/mol
InChI Key: XTMLHQBXJIIWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Phenoxyphenyl)pyrrolidine is a pyrrolidine derivative characterized by a phenoxyphenyl substituent at the 2-position of the pyrrolidine ring. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity, bioavailability, and ability to interact with biological targets such as enzymes and receptors.

Properties

IUPAC Name

2-(3-phenoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-7-14(8-3-1)18-15-9-4-6-13(12-15)16-10-5-11-17-16/h1-4,6-9,12,16-17H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMLHQBXJIIWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397718
Record name 2-(3-phenoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68548-75-4
Record name Pyrrolidine, 2-(3-phenoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68548-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-phenoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenoxyphenyl)pyrrolidine typically involves the reaction of 3-phenoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes:

    Step 1: Formation of an imine intermediate by reacting 3-phenoxybenzaldehyde with pyrrolidine in the presence of an acid catalyst.

    Step 2: Reduction of the imine intermediate to yield this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

  • Use of continuous flow reactors to enhance reaction efficiency.
  • Implementation of robust purification techniques like recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Phenoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the phenoxy group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenoxy or pyrrolidine rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

  • Oxidation products include ketones and carboxylic acids.
  • Reduction products may involve alcohols or amines.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

2-(3-Phenoxyphenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential effects on neurological pathways.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Phenoxyphenyl)pyrrolidine depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways.

    Material Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated, such as polymers or composites.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical behaviors of pyrrolidine derivatives are heavily influenced by substituent type, position, and stereochemistry. Key comparisons include:

Table 1: Structural and Substituent Effects on Pyrrolidine Derivatives
Compound Substituent(s) Key Structural Feature Impact on Properties Reference
2-(3-Phenoxyphenyl)pyrrolidine 3-Phenoxyphenyl at C2 Aromatic, bulky substituent Likely enhances lipophilicity and target binding N/A
2-(3-Chlorophenyl)pyrrolidine 3-Chlorophenyl at C2 Electron-withdrawing Cl substituent May increase metabolic stability
2-(Hydroxymethyl)pyrrolidine Hydroxymethyl at C2 Polar -OH group Improves solubility; reduces activity in some contexts
D-Proline derivatives Carboxylic acid group Rigid, cyclic structure with COOH 9-fold potency drop vs. pyrrolidine analogs
APP (Pfizer compound) Adamantyl-vinylphenoxyethyl group Bulky, lipophilic adamantyl moiety Inhibits gastric H+/K+-ATPase
  • Stereochemistry : highlights that trans configurations of substituents (e.g., hydroxymethyl groups on pyrrolidine) influence molecular recognition and crystal packing .
  • Electronic Effects: Chlorophenyl (electron-withdrawing) vs. phenoxyphenyl (electron-donating) groups alter electronic density, affecting interactions with targets like enzymes .

Pharmacological Activity and Target Specificity

Substituent modifications significantly alter biological activity:

Biological Activity

2-(3-Phenoxyphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3-phenoxyphenyl group. Its molecular formula is C_{15}H_{17}NO, and it has a molecular weight of approximately 239.31 g/mol. This compound exists as a colorless to pale yellow oil at room temperature, and its unique structure enhances its potential reactivity and biological activity.

Chemical Structure and Properties

The presence of the phenoxy group significantly influences the chemical reactivity and biological activity of this compound, making it a candidate for further exploration in drug discovery and therapeutic applications. The compound's structure allows for interactions with various biological targets, including enzymes and receptors involved in inflammatory responses.

Property Value
Molecular FormulaC_{15}H_{17}NO
Molecular Weight239.31 g/mol
Physical StateColorless to pale yellow oil
SolubilityVaries with solvent

Research indicates that this compound may interact with specific enzymes or receptors, potentially inhibiting those involved in inflammatory processes. Such interactions are critical in pharmacological research aimed at developing new anti-inflammatory agents.

Potential Biological Activities:

  • Anti-inflammatory effects: The compound may inhibit enzymes related to inflammatory pathways.
  • Antibacterial properties: Structural analogs have shown promise against multidrug-resistant bacteria, suggesting potential antibacterial activity for this compound as well.

Comparative Analysis with Structural Analogues

The biological activity of this compound can be compared with similar compounds to understand its unique properties better.

Compound Name Structural Features Unique Aspects
2-(4-Phenoxyphenyl)pyrrolidinePhenoxy group in para positionDifferent reactivity due to positional change
2-(3-Methoxyphenyl)pyrrolidineMethoxy group instead of phenoxyAlters electronic properties and reactivity
2-(3-Phenylphenyl)pyrrolidineLacks the oxygen atom in the phenoxyChanges in solubility and interaction profiles

Antibacterial Activity

A study on pyrrolidine derivatives highlighted that certain compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa, a common pathogen associated with infections. The findings suggest that modifications to the pyrrolidine structure can enhance antibacterial properties, indicating that this compound could be explored further for similar applications .

Neuropharmacological Evaluations

Another investigation into pyrrolidine derivatives revealed their potential as ligands for serotonin receptors (5-HT1A) and serotonin transporters (SERT). Compounds similar to this compound demonstrated binding affinities that could translate into therapeutic effects for mood disorders . The implications of these findings suggest that further exploration of this compound could yield insights into its neuropharmacological potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Phenoxyphenyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
2-(3-Phenoxyphenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.